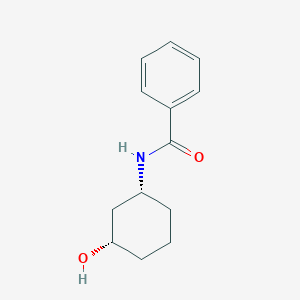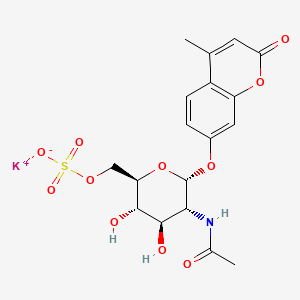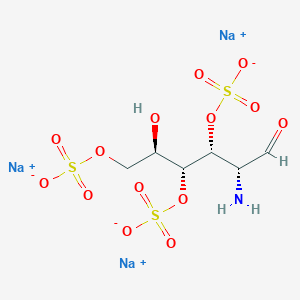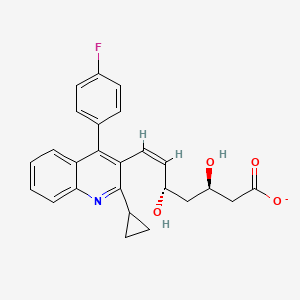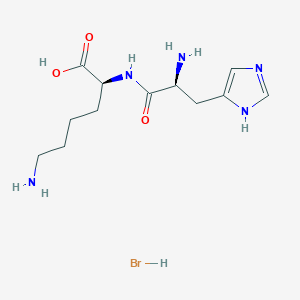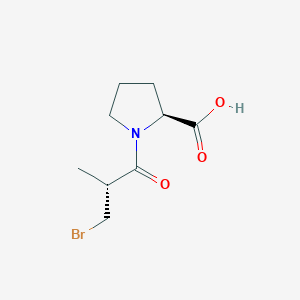
rac-(4E,6E)-5-Dehydroxy Rosuvastatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(4E,6E)-5-Dehydroxy Rosuvastatin: is a synthetic derivative of Rosuvastatin, a well-known statin used to lower cholesterol levels in the blood This compound is characterized by the absence of a hydroxyl group at the 5th position, which differentiates it from its parent compound, Rosuvastatin
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of rac-(4E,6E)-5-Dehydroxy Rosuvastatin typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the core structure: This involves the construction of the heptenoic acid backbone through a series of aldol condensations and Wittig reactions.
Introduction of functional groups: The fluorophenyl and pyrimidinyl groups are introduced through nucleophilic substitution reactions.
Dehydroxylation: The hydroxyl group at the 5th position is removed using specific reagents such as phosphorus tribromide (PBr3) or thionyl chloride (SOCl2).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: rac-(4E,6E)-5-Dehydroxy Rosuvastatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s chemical diversity.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
rac-(4E,6E)-5-Dehydroxy Rosuvastatin has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.
Medicine: Explored for its cholesterol-lowering properties and potential as a therapeutic agent.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Wirkmechanismus
The mechanism of action of rac-(4E,6E)-5-Dehydroxy Rosuvastatin involves the inhibition of the enzyme HMG-CoA reductase, similar to its parent compound Rosuvastatin. This enzyme is crucial in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets include the active site of HMG-CoA reductase, and the pathways involved are those related to cholesterol biosynthesis.
Vergleich Mit ähnlichen Verbindungen
Rosuvastatin: The parent compound, known for its potent cholesterol-lowering effects.
Atorvastatin: Another statin with a similar mechanism of action but different chemical structure.
Simvastatin: A statin derived from a fungal metabolite with a distinct structure and pharmacokinetic profile.
Uniqueness: rac-(4E,6E)-5-Dehydroxy Rosuvastatin is unique due to the absence of the hydroxyl group at the 5th position, which may result in different pharmacokinetic and pharmacodynamic properties compared to other statins. This structural difference can influence its binding affinity to HMG-CoA reductase and its overall efficacy and safety profile.
Eigenschaften
CAS-Nummer |
1346606-44-7 |
|---|---|
Molekularformel |
C₂₂H₂₆FN₃O₅S |
Molekulargewicht |
463.52 |
Synonyme |
(4E,6E)-7-[4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl(methylsulfonyl)amino]-5-pyrimidinyl]-3-hydroxyhepta-4,6-dienoic Acid; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R)-4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3-hydroxy-butanoic Acid Ethyl Ester](/img/structure/B1146389.png)
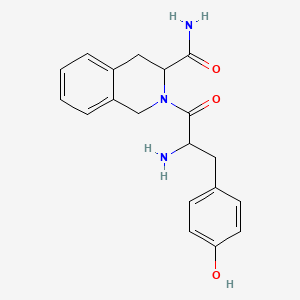
![1,3,6,7-Tetradeuterio-5-[(4-fluorophenyl)methylamino]imidazo[4,5-b]pyridin-2-one](/img/structure/B1146396.png)
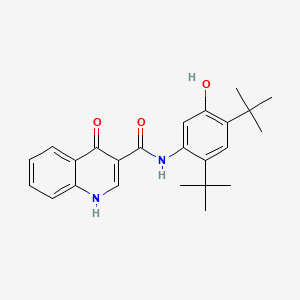
![6-[4-[14,24-Bis[4-(5-carboxypentyl)phenyl]-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]phenyl]hexanoic acid](/img/structure/B1146398.png)
